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Compound of Interest

Compound Name: 2-(4-Formylphenoxy)acetamide

Cat. No.: B142961

This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, and analysis of 2-(4-Formylphenoxy)acetamide, a compound of interest
to researchers and professionals in drug development and chemical synthesis.

Compound Identification and Properties

2-(4-Formylphenoxy)acetamide is an organic compound with the IUPAC name 2-(4-
formylphenoxy)acetamide.[1] Its chemical structure consists of a phenoxyacetamide moiety
with a formyl group at the para position of the benzene ring.

Table 1: Physicochemical Properties of 2-(4-Formylphenoxy)acetamide
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Property Value Source

Molecular Formula C9HIONO3 [1112]

Molecular Weight 179.17 g/mol [1]

CAS Number 135857-20-4 [1][2]

Melting Point 135-137 °C [2]

Boiling Point 435.6 °C at 760 mmHg [2]

Density 1.258 g/cm3 [2]
InChl=1S/C9H9INO3/c10-

InChl 9(12)6-13-8-3-1-7(5-11)2-4- [1]
8/h1-5H,6H2,(H2,10,12)
C1=CC(=CC=C1C=0)0OCC(=

SMILES [1]

O)N

Experimental Protocols

A common method for the synthesis of 2-(4-Formylphenoxy)acetamide involves the

Williamson ether synthesis.[2] This reaction proceeds by the nucleophilic substitution of a

halide by an alkoxide.

Reactants:

Procedure:

4-hydroxybenzaldehyde

Chloroacetamide

Potassium iodide (Kl)

Acetone (solvent)

Potassium carbonate (K2CO3)
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e To a solution of 4-hydroxybenzaldehyde in acetone, add potassium carbonate and a catalytic
amount of potassium iodide.

e Add chloroacetamide to the mixture.

e The reaction mixture is then heated at reflux for an extended period, typically 48 hours.[2]
e The progress of the reaction can be monitored by thin-layer chromatography (TLC).

o Upon completion, the solvent is removed under reduced pressure.

e The resulting solid is washed with water to remove inorganic salts.

e The crude product can be further purified by recrystallization from a suitable solvent, such as
water.[2]

The identity and purity of the synthesized 2-(4-Formylphenoxy)acetamide can be confirmed
using various analytical techniques:

e Mass Spectrometry (MS): To confirm the molecular weight of the compound. Gas
chromatography-mass spectrometry (GC/MS) is a suitable technique.[1]

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 13C NMR spectroscopy are
used to elucidate the molecular structure of the compound.[1]

« Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as
the carbonyl groups of the aldehyde and amide, and the ether linkage.[1]

Diagrams

The following diagrams illustrate the synthesis workflow and the chemical structure of 2-(4-
Formylphenoxy)acetamide.
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Reactants
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Caption: Synthesis workflow for 2-(4-Formylphenoxy)acetamide.

Caption: Chemical structure of 2-(4-Formylphenoxy)acetamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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